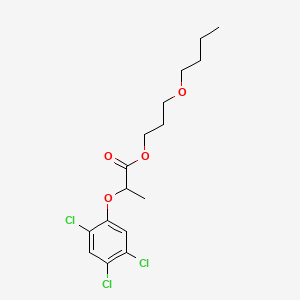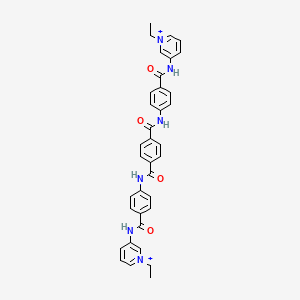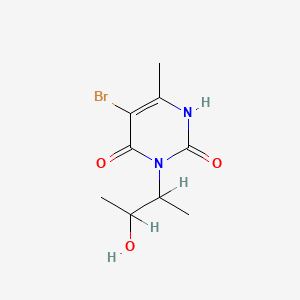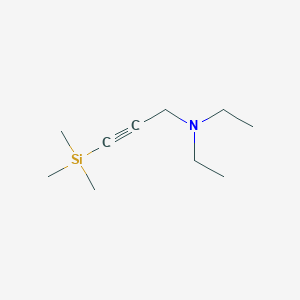
Fenoprop-3-butoxypropyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fenoprop-3-butoxypropyl typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propanoic acid with 3-butoxypropanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid, under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation and crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Fenoprop-3-butoxypropyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
Oxidation: 2-(2,4,5-trichlorophenoxy)propanoic acid.
Reduction: 3-butoxypropyl alcohol.
Substitution: Various substituted phenoxypropionic esters.
Wissenschaftliche Forschungsanwendungen
Fenoprop-3-butoxypropyl has been utilized in various scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development due to its auxin-like properties.
Medicine: Explored for potential use in drug delivery systems due to its ability to form stable esters.
Industry: Applied in the formulation of herbicides and plant growth regulators.
Wirkmechanismus
Fenoprop-3-butoxypropyl acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It affects nucleic acid biosynthesis and cell elongation, leading to uncontrolled growth and eventual death of the target plants. The compound is systemic and selective, primarily affecting broad-leaved weeds while sparing grasses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorprop: Another phenoxypropionic herbicide with similar auxin-like activity.
Mecoprop: Used for controlling broad-leaved weeds, similar in structure and function to Fenoprop-3-butoxypropyl.
Fenoprop: The parent compound of this compound, also used as a herbicide.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activity. Its selective action against broad-leaved weeds while sparing grasses makes it a valuable tool in integrated weed management .
Eigenschaften
CAS-Nummer |
25537-26-2 |
|---|---|
Molekularformel |
C16H21Cl3O4 |
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
3-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-3-4-6-21-7-5-8-22-16(20)11(2)23-15-10-13(18)12(17)9-14(15)19/h9-11H,3-8H2,1-2H3 |
InChI-Schlüssel |
VLLVFHVXTBXQBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)




![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)



![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)

